molecular formula C9H15NO2S2 B5273739 N-(pentan-3-yl)thiophene-2-sulfonamide

N-(pentan-3-yl)thiophene-2-sulfonamide

Cat. No.: B5273739
M. Wt: 233.4 g/mol
InChI Key: OILUFRTZRYVFKZ-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a sulfonamide group linked to a pentan-3-yl chain. The compound’s core structure—a thiophene-sulfonamide framework—is shared with several bioactive molecules, such as inhibitors of anthrax lethal factor and intermediates in Pd-mediated cyclization reactions .

Properties

IUPAC Name

N-pentan-3-ylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S2/c1-3-8(4-2)10-14(11,12)9-6-5-7-13-9/h5-8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILUFRTZRYVFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(pentan-3-yl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with pentan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Substituent Type Melting Point (°C) Synthetic Yield (%) Key Applications
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonamide (94) Heterocyclic (benzothiazole) Not reported Not reported Anthrax lethal factor inhibition
N-(1-Allyl-5-chloro-1H-indol-2-yl)-N-(2-iodophenyl)thiophene-2-sulfonamide (3a) Aromatic (indole/iodophenyl) 78–80 58–87 Cyclopentane-indole fusion synthesis
N-(Pentan-3-yl)thiophene-2-sulfonamide (hypothetical) Alkyl (pentan-3-yl) Not reported Not reported Potential biological or polymer applications
  • Alkyl vs. Aromatic Substituents : The pentan-3-yl group in the target compound contrasts with aromatic (e.g., iodophenyl in 3a ) or heterocyclic (e.g., benzothiazole in 94 ) substituents. Alkyl chains typically increase lipophilicity, which may enhance passive diffusion across biological membranes but reduce aqueous solubility compared to polar aromatic groups.
  • Synthetic Yields : Pd-mediated syntheses of iodophenyl-thiophene sulfonamides achieve yields of 58–87% , suggesting that analogous routes for this compound could be feasible with optimization.

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